molecular formula C22H16ClN3OS B5518822 5-(2-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)

5-(2-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)

Cat. No.: B5518822
M. Wt: 405.9 g/mol
InChI Key: LQSCHVKWEFZIDF-YWNZOVFCSA-N
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Description

5-(2-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) is a useful research compound. Its molecular formula is C22H16ClN3OS and its molecular weight is 405.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) is 405.0702610 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Thiazolidinedione derivatives exhibit significant antimicrobial and antifungal activities. Stana et al. (2014) synthesized derivatives displaying inhibitory activities against Gram-positive bacteria like Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes, and antifungal activity against Candida albicans. These compounds showed better or comparable inhibitory activities to the reference drug, indicating their potential as antimicrobial agents (Stana et al., 2014).

Non-linear Optical (NLO) Properties

Fatma et al. (2018) investigated the synthesis of thiazolidine-2,4-dione derivatives for their NLO properties. The study found that the synthesized derivatives exhibit high values of first static hyperpolarizability, indicating their suitability as NLO material. This suggests their potential applications in the development of optical and photonic devices (Fatma et al., 2018).

Anti-inflammatory Applications

Barros et al. (2010) synthesized thiazolidinedione derivatives as PPARgamma ligands, demonstrating considerable anti-inflammatory activities. These compounds showed biological efficacy comparable to rosiglitazone, a potent agonist of PPARgamma, used as a reference drug. Docking studies indicated specific interactions with key residues in the PPARgamma structure, affirming their potential as anti-inflammatory agents (Barros et al., 2010).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, it might interact with various enzymes or receptors in the body, but this would need to be determined experimentally .

Future Directions

The study of such complex organic molecules can lead to the discovery of new reactions, the development of new synthetic methods, or the discovery of new biological activities. Future research could involve synthesizing this compound, studying its reactivity, determining its physical and chemical properties, and testing its biological activity .

Properties

IUPAC Name

(2Z,5Z)-5-[(2-chlorophenyl)methylidene]-3-phenyl-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3OS/c23-19-14-8-7-9-16(19)15-20-21(27)26(18-12-5-2-6-13-18)22(28-20)25-24-17-10-3-1-4-11-17/h1-15,24H/b20-15-,25-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSCHVKWEFZIDF-YWNZOVFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C2N(C(=O)C(=CC3=CC=CC=C3Cl)S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C\2/N(C(=O)/C(=C/C3=CC=CC=C3Cl)/S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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